molecular formula C14H17NO B2437979 1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2224507-95-1

1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2437979
CAS No.: 2224507-95-1
M. Wt: 215.296
InChI Key: YPGBWMZBSKRTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound with a complex structure that includes a pyrrolidine ring substituted with a phenyl group and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-methyl-2-phenylpyrrolidine with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the propenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-2-phenylpyrrolidin-1-yl)butan-2-one: Similar structure but with a butanone moiety.

    1-(3-Methyl-2-phenylpyrrolidin-1-yl)propane-2-one: Similar structure but with a propane-2-one moiety.

Uniqueness

1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to its specific combination of a pyrrolidine ring with a propenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-13(16)15-10-9-11(2)14(15)12-7-5-4-6-8-12/h3-8,11,14H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGBWMZBSKRTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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